molecular formula C19H17NO3S2 B3726116 ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B3726116
M. Wt: 371.5 g/mol
InChI Key: SGRJDJPGPAXSGT-CYIIUJIZSA-N
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Description

Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a carboxylate group, and a substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification reactions, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.

    Condensation Reactions: The final step involves the condensation of the thiophene derivative with a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophene derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-2-[(4-methoxyphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of the 4-methylphenylamino group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-3-23-19(22)16-17(21)15(11-14-5-4-10-24-14)25-18(16)20-13-8-6-12(2)7-9-13/h4-11,21H,3H2,1-2H3/b15-11-,20-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRJDJPGPAXSGT-CYIIUJIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CS2)SC1=NC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CS2)/SC1=NC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 3
ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 4
ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 5
ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

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